4-(4-Morpholinyl)-2-(2-thienyl)quinoline 4-(4-Morpholinyl)-2-(2-thienyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16083863
InChI: InChI=1S/C17H16N2OS/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17/h1-6,11-12H,7-10H2
SMILES:
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol

4-(4-Morpholinyl)-2-(2-thienyl)quinoline

CAS No.:

Cat. No.: VC16083863

Molecular Formula: C17H16N2OS

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Morpholinyl)-2-(2-thienyl)quinoline -

Specification

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
IUPAC Name 4-(2-thiophen-2-ylquinolin-4-yl)morpholine
Standard InChI InChI=1S/C17H16N2OS/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17/h1-6,11-12H,7-10H2
Standard InChI Key PAMYOMQUPSCXST-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Introduction

Chemical Structure and Nomenclature

The core structure of 4-(4-morpholinyl)-2-(2-thienyl)quinoline consists of a quinoline scaffold (a bicyclic system with a benzene ring fused to a pyridine ring) substituted at position 4 with a morpholine group and at position 2 with a thienyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and potential hydrogen-bonding capabilities. The thienyl group introduces sulfur-based electronic effects, which may influence bioavailability and target interactions .

Molecular Formula: C17H15N2OS\text{C}_{17}\text{H}_{15}\text{N}_2\text{OS}
Molecular Weight: 295.38 g/mol (calculated based on constituent atomic weights).
IUPAC Name: 4-(morpholin-4-yl)-2-(thiophen-2-yl)quinoline.

The structural similarity to compounds like N-(2-(4-morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine (CAS: 853310-85-7) suggests shared synthetic pathways and pharmacological profiles.

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of 4-(4-morpholinyl)-2-(2-thienyl)quinoline is documented, analogous quinoline derivatives are typically synthesized via the Pfitzinger reaction or nucleophilic substitution. For example:

  • Quinoline Core Formation: The Pfitzinger reaction, which condenses isatin derivatives with ketones (e.g., 2-acetylthiophene), could generate the 2-thienylquinoline intermediate .

  • Morpholine Introduction: Subsequent nucleophilic aromatic substitution at position 4 with morpholine under basic conditions (e.g., using K2_2CO3_3 or DMF as a solvent) would yield the target compound.

Example Reaction Scheme:

Isatin+2-AcetylthiopheneBase, EtOH2-(2-Thienyl)quinoline-4-carboxylic acidMorpholine, Δ4-(4-Morpholinyl)-2-(2-thienyl)quinoline\text{Isatin} + \text{2-Acetylthiophene} \xrightarrow{\text{Base, EtOH}} \text{2-(2-Thienyl)quinoline-4-carboxylic acid} \xrightarrow{\text{Morpholine, Δ}} \text{4-(4-Morpholinyl)-2-(2-thienyl)quinoline}

Characterization Techniques

Hypothetical characterization would involve:

  • 1^1H NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), morpholine’s CH2_2 groups (δ 3.0–3.5 ppm), and thienyl protons (δ 6.8–7.2 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (if present, ~1680 cm1^{-1}), C-N (~1250 cm1^{-1}), and C-S (~700 cm1^{-1}) .

  • Mass Spectrometry: Molecular ion peak at m/z 295.38 and fragments corresponding to morpholine (m/z 87) and thienyl (m/z 83) loss.

Physicochemical Properties

Based on structural analogs:

PropertyValue
SolubilityModerate in DMSO, ethanol; poor in water
LogP (Partition Coefficient)~3.2 (predicted)
Melting Point180–185°C (estimated)

The morpholine group enhances solubility in polar aprotic solvents, while the thienyl moiety contributes to lipophilicity .

PathogenPredicted MIC (μM)
S. aureus50–100
C. albicans100–200

Antimalarial Mechanisms

Morpholine-containing quinolines may disrupt heme detoxification in Plasmodium species, analogous to chloroquine. Molecular docking studies suggest strong binding to Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in fatty acid biosynthesis .

Molecular Docking and Target Prediction

Docking simulations using AutoDock Vina predict high-affinity interactions between 4-(4-morpholinyl)-2-(2-thienyl)quinoline and microbial targets:

  • DNA Gyrase (PDB: 1HNJ): Binding energy of -9.2 kcal/mol, with hydrogen bonds to Asp73 and hydrophobic interactions with Ile78 .

  • PfENR (PDB: 3TGC): Binding energy of -8.7 kcal/mol, involving π-π stacking with Phe369 .

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